molecular formula C16H14N6O3 B12474266 1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone

1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone

Cat. No.: B12474266
M. Wt: 338.32 g/mol
InChI Key: JYABWGFOFYNFLL-UHFFFAOYSA-N
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Description

1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone is a complex organic compound that features a pyrimidine ring substituted with a nitropyrazole group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine. The nitropyrazole group is introduced via a nitration reaction, followed by coupling with the pyrimidine core using a suitable coupling agent like palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitropyrazole group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitropyrazole group may play a role in binding to these targets, while the pyrimidine ring could influence the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)ethanone: This compound features a pyridine ring instead of a nitropyrazole group.

    1-(3-{[6-Methyl-2-(4-aminopyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone: This compound has an amino group instead of a nitro group on the pyrazole ring.

Uniqueness

1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone is unique due to the presence of both a nitropyrazole group and a pyrimidine ring, which can confer specific chemical and biological properties.

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

1-[3-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]ethanone

InChI

InChI=1S/C16H14N6O3/c1-10-6-15(19-13-5-3-4-12(7-13)11(2)23)20-16(18-10)21-9-14(8-17-21)22(24)25/h3-9H,1-2H3,(H,18,19,20)

InChI Key

JYABWGFOFYNFLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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